7-bromo-6-fluoro-1-methyl-1H-1,2,3-benzotriazole

Kinase inhibition Halogen bonding Structure–activity relationship

7-Bromo-6-fluoro-1-methyl-1H-1,2,3-benzotriazole (CAS 2411640-08-7, molecular formula C₇H₅BrFN₃, molecular weight 230.04 g·mol⁻¹) is a halogenated N1‑methyl benzotriazole derivative bearing a bromine at C7 and a fluorine at C6. It belongs to a well‑studied class of heterocyclic scaffolds extensively explored as protein kinase CK2 inhibitors, with the prototypical reference compound being 4,5,6,7‑tetrabromo‑1H‑benzotriazole (TBBt; IC₅₀ 0.27 µM against hCK2α).

Molecular Formula C7H5BrFN3
Molecular Weight 230.04 g/mol
Cat. No. B7441273
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name7-bromo-6-fluoro-1-methyl-1H-1,2,3-benzotriazole
Molecular FormulaC7H5BrFN3
Molecular Weight230.04 g/mol
Structural Identifiers
SMILESCN1C2=C(C=CC(=C2Br)F)N=N1
InChIInChI=1S/C7H5BrFN3/c1-12-7-5(10-11-12)3-2-4(9)6(7)8/h2-3H,1H3
InChIKeyUUKRDUDCPDBEOG-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

7-Bromo-6-fluoro-1-methyl-1H-1,2,3-benzotriazole – Structural Identity, Core Properties, and Comparator Landscape for Scientific Procurement


7-Bromo-6-fluoro-1-methyl-1H-1,2,3-benzotriazole (CAS 2411640-08-7, molecular formula C₇H₅BrFN₃, molecular weight 230.04 g·mol⁻¹) is a halogenated N1‑methyl benzotriazole derivative bearing a bromine at C7 and a fluorine at C6 . It belongs to a well‑studied class of heterocyclic scaffolds extensively explored as protein kinase CK2 inhibitors, with the prototypical reference compound being 4,5,6,7‑tetrabromo‑1H‑benzotriazole (TBBt; IC₅₀ 0.27 µM against hCK2α) [1]. The closest commercially available regioisomer is 5‑bromo‑6‑fluoro‑1‑methyl‑1H‑benzotriazole (CAS 1330750‑48‑5), which has been described as an indoleamine 2,3‑dioxygenase (IDO) inhibitor . The precise 7‑bromo‑6‑fluoro‑1‑methyl substitution pattern creates a distinct halogen‑bond donor/acceptor topology that cannot be replicated by the 5‑bromo regioisomer, establishing the basis for differential molecular recognition in drug‑discovery programmes.

Why 7-Bromo-6-fluoro-1-methyl-1H-1,2,3-benzotriazole Cannot Be Replaced by Other Halogenated Benzotriazoles in Target-Focused Campaigns


Halogenated benzotriazoles are not functionally interchangeable because both the halogen‑substitution pattern and the N1‑substituent profoundly modulate target potency, selectivity, and physicochemical properties. In a systematic study of brominated 1H‑benzotriazoles against CK2α, the IC₅₀ spanned more than three orders of magnitude depending solely on the number and positions of bromine atoms, ranging from 0.27 µM for 4,5,6,7‑tetrabromo‑1H‑benzotriazole (TBBt) to >2000 µM for the unsubstituted parent [1]. More recent work demonstrated that introducing fluorine atoms into the brominated benzotriazole scaffold alters ADME parameters and can shift the inhibitory preference between the CK2α and CK2α′ catalytic subunits [2]. The N1‑methyl group in the title compound further differentiates it from the widely used N‑unsubstituted leads (TBBt, FBBF) by removing the acidic triazole proton (pKa ~4.8–8.6 depending on halogenation) and thereby modifying solubility, membrane permeability, and hydrogen‑bond donor capacity [1]. Consequently, substituting 7‑bromo‑6‑fluoro‑1‑methyl‑1H‑1,2,3‑benzotriazole with a regioisomer, a des‑methyl analogue, or a perbrominated congener would be expected to yield quantitatively different biological and biophysical profiles, as detailed in the evidence below.

Quantitative Comparator-Based Differentiation Evidence for 7-Bromo-6-fluoro-1-methyl-1H-1,2,3-benzotriazole


Regioisomeric Differentiation: 7-Bromo vs. 5-Bromo Substitution Dictates Halogen-Bond Donor Topology and Predicted Target Engagement

The 7‑bromo‑6‑fluoro‑1‑methyl substitution pattern positions the bromine atom ortho to the triazole N1‑methyl group, creating a distinct C–Br bond vector for halogen‑bond donation to protein backbone carbonyls. In contrast, the 5‑bromo regioisomer (CAS 1330750‑48‑5) places the bromine para to the triazole ring, projecting the halogen‑bond donor in a substantially different direction. Systematic SAR studies on brominated benzotriazoles have established that the position of bromine on the benzene ring is a critical determinant of CK2α inhibitory potency: 4‑bromo‑1H‑benzotriazole (Br para to N1/N2) exhibits an IC₅₀ of 119 µM, whereas 5‑bromo‑1H‑benzotriazole (Br meta to N1) shows an IC₅₀ of 26 µM, a 4.6‑fold difference attributable solely to bromine position [1]. Although direct comparative IC₅₀ data for the 7‑bromo‑6‑fluoro‑1‑methyl and 5‑bromo‑6‑fluoro‑1‑methyl congeners are not publicly available, the established positional sensitivity of benzotriazole SAR supports that these two regioisomers are not functionally interchangeable in target‑binding assays [1].

Kinase inhibition Halogen bonding Structure–activity relationship

N1‑Methyl Substitution Eliminates the Acidic Triazole Proton, Altering Solubility and Permeability Relative to N‑Unsubstituted CK2 Inhibitor Leads

The N1‑methyl group abolishes the ionisable triazole N1–H proton, which in N‑unsubstituted brominated benzotriazoles has a pKa ranging from 4.78 (TBBt) to 8.56 (unsubstituted Bt) [1]. This ionisation directly governs aqueous solubility: the anionic form of TBBt has a measured solubility of 2.18 × 10⁻⁴ M, approximately 900‑fold lower than that of unsubstituted benzotriazole (1.96 × 10⁻¹ M) [1]. By removing the acidic proton, the N1‑methyl analogue is expected to exhibit pH‑independent solubility and to lack the strong negative charge that can impede passive membrane diffusion. In a recent fluorinated benzotriazole series, fluorination was shown to modulate ADME parameters including solubility and permeability [2]. The combination of N1‑methyl capping and fluorine incorporation in the title compound thus provides a differentiated physicochemical profile compared with the widely used N‑unsubstituted leads TBBt (IC₅₀ 0.27 µM) and 5,6‑dibromo‑4,7‑difluoro‑1H‑benzotriazole (FBBF; IC₅₀ <0.5 µM) [1][2].

Physicochemical profiling Drug-likeness CK2 inhibitor design

Mono‑Fluoro vs. Di‑Fluoro and Non‑Fluorinated Analogues: Fluorine Modulates CK2 Inhibitory Activity and Subunit Selectivity

Incorporation of fluorine into brominated benzotriazoles significantly affects both inhibitory potency and selectivity between the CK2α and CK2α′ catalytic subunits. The lead compound 5,6‑dibromo‑4,7‑difluoro‑1H‑benzotriazole (FBBF) was reported to inhibit hCK2α more strongly than hCK2α′ [1], whereas the mono‑fluorinated title compound offers a distinct fluorine‑atom count and placement (single F at C6) that can be exploited to fine‑tune subunit preference. The non‑fluorinated 4,5,6,7‑tetrabromo‑1H‑benzotriazole (TBBt) serves as the historical benchmark with an IC₅₀ of 0.27 µM against CK2α [2]. While the exact CK2α IC₅₀ of 7‑bromo‑6‑fluoro‑1‑methyl‑1H‑1,2,3‑benzotriazole has not been publicly disclosed, the established SAR indicates that replacing a bromine with fluorine (or vice versa) at a specific ring position can alter IC₅₀ by more than an order of magnitude, as demonstrated by the 21‑fold difference between 4,5,7‑Br₃Bt (IC₅₀ 5.8 µM) and 4,5,6‑Br₃Bt (IC₅₀ 0.38 µM) [2].

Fluorination effects CK2 subunit selectivity ADME modulation

Molecular Weight Advantage vs. Tetrabromobenzotriazole (TBBt) for Lead‑Optimisation Programmes

With a molecular weight of 230.04 g·mol⁻¹, 7‑bromo‑6‑fluoro‑1‑methyl‑1H‑1,2,3‑benzotriazole is substantially smaller than the prototypical CK2 inhibitor TBBt (MW 432.75 g·mol⁻¹) [1]. This 47% reduction in molecular weight places the compound well within the lead‑like chemical space (MW ≤350) defined by the rule‑of‑three for fragment‑based lead discovery, whereas TBBt exceeds the typical fragment cutoff [1]. The lower molecular weight, combined with the presence of only two halogen atoms (vs. four bromines in TBBt), provides greater scope for subsequent synthetic elaboration while maintaining favourable physicochemical parameters. Additionally, the compound is available at 98% purity from commercial suppliers, ensuring reliable starting material quality for SAR expansion campaigns .

Lead-likeness Fragment-based drug discovery Molecular properties

Commercially Defined Purity and Hazard Profile Enables Direct Procurement Without Ambiguity

The compound is commercially supplied with a certified purity of 98% (HPLC) and comes with a defined GHS hazard classification: H302 (harmful if swallowed), H315 (causes skin irritation), H319 (causes serious eye irritation), and H335 (may cause respiratory irritation), with the signal word 'Warning' . This level of specification documentation reduces procurement risk relative to custom‑synthesised benzotriazole analogues for which purity and hazard data may be incomplete or batch‑variable. The regioisomer 5‑bromo‑6‑fluoro‑1‑methyl‑1H‑benzotriazole is listed at 95–97% minimum purity across vendors, indicating that the 7‑bromo isomer is available at a marginally higher specified purity threshold .

Quality control Procurement specification Safety assessment

Evidence‑Backed Application Scenarios for 7-Bromo-6-fluoro-1-methyl-1H-1,2,3-benzotriazole in Scientific Research and Industrial Procurement


Kinase Inhibitor Medicinal Chemistry: CK2‑Focused Lead Optimisation

The compound serves as a compact, N1‑methyl‑capped benzotriazole scaffold for building CK2 inhibitor libraries. Its molecular weight of 230 g·mol⁻¹ positions it within lead‑like space, allowing extensive substitution without exceeding drug‑likeness thresholds, unlike TBBt (MW 433) . The C7‑bromine and C6‑fluorine provide orthogonal synthetic handles (e.g., Suzuki coupling at C7; nucleophilic aromatic substitution or further halogenation at available positions) for systematic exploration of the CK2 ATP‑binding pocket, while the N1‑methyl group eliminates the confounding pH‑dependent ionisation that complicates structure‑based design with N‑unsubstituted analogues .

Regioisomeric Probe for Halogen‑Bonding Structure–Activity Relationship Studies

Because the 5‑bromo regioisomer (CAS 1330750‑48‑5) has been described as an indoleamine 2,3‑dioxygenase (IDO) inhibitor, the 7‑bromo‑6‑fluoro‑1‑methyl compound can serve as a matched molecular‑pair comparator to dissect whether the biological activity arises from a specific halogen‑bond interaction geometry or is more broadly shared across the regioisomeric series . Pairwise testing of the 5‑bromo vs. 7‑bromo isomers in kinase and IDO assays would generate high‑value SAR data on the positional requirements for target engagement, an approach that is well precedented in benzotriazole medicinal chemistry where bromine position alone has been shown to alter CK2α IC₅₀ by up to 4.6‑fold .

Fluorine‑19 NMR Probe Development for Protein‑Ligand Binding Studies

The single fluorine atom at C6 makes this compound suitable as a ¹⁹F NMR reporter ligand for studying protein–benzotriazole interactions. ¹⁹F NMR is highly sensitive to changes in the local electronic environment upon protein binding, and the mono‑fluorinated scaffold avoids spectral crowding that can complicate interpretation with di‑ or poly‑fluorinated analogues such as 5,6‑dibromo‑4,7‑difluoro‑1H‑benzotriazole (FBBF) . The N1‑methyl group further simplifies the system by removing the possibility of prototropic tautomerism that can give rise to multiple ¹⁹F signals in N‑unsubstituted fluoro‑benzotriazoles.

Building Block for Diversity‑Oriented Synthesis of N1‑Alkylated Bioactive Benzotriazoles

The compound is a ready‑to‑use building block for parallel synthesis of N1‑substituted benzotriazole libraries. The bromine at C7 enables Pd‑catalysed cross‑coupling reactions (Suzuki, Buchwald–Hartwig, Sonogashira) for introducing aryl, amine, or alkyne diversity, while the fluorine at C6 can participate in nucleophilic aromatic substitution under appropriate conditions. The 98% commercial purity specification ensures that coupling reactions proceed with predictable stoichiometry, reducing the need for extensive purification of intermediates . This differentiates it from custom‑synthesised batches of regioisomeric or polyhalogenated analogues that may contain difficult‑to‑separate impurities.

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